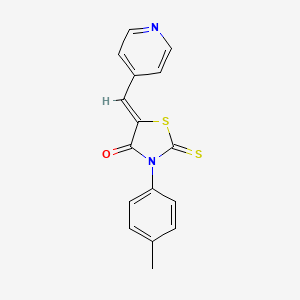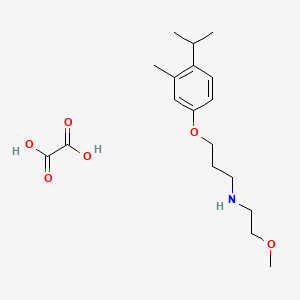![molecular formula C15H22ClNO5S B4006010 N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006010.png)
N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid
説明
N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields This compound features a sulfanylpropyl group attached to a chlorophenyl ring, along with a methoxypropan-1-amine moiety
科学的研究の応用
Synthesis and Antibacterial Activity
The synthesis and evaluation of antibacterial and antioxidant activities of compounds structurally related to "{3-(4-chlorophenyl)thio]propyl}(3-methoxypropyl)amine oxalate" have been a focus of research. For instance, [Arutyunyan et al. (2012)synthesized a series of amine oxalates with potential antibacterial properties. These compounds were obtained through various synthetic pathways involving the interaction of specific amines with aromatic and heterocyclic aldehydes and subsequent reductions. The study found that some compounds exhibited high antibacterial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents.
Kinetic Studies and Reaction Mechanisms
Research on the kinetics and mechanisms of reactions involving structurally related compounds has provided insights into their chemical behavior. Castro et al. (2001) investigated the reactions of thionocarbonates with alicyclic amines, revealing details about the reaction pathways and the influence of substituents on reaction rates (Castro et al., 2001). Such studies are crucial for understanding the reactivity of complex molecules and can inform the design of new compounds with desired properties.
Asymmetric Hydrogenation and Catalysis
The asymmetric hydrogenation of N-aryl imines, including those with methoxy and chlorophenyl groups, has been studied for its ability to produce high enantioselectivities (Mršić et al., 2009). This research is significant for the synthesis of chiral amines, which are important in the pharmaceutical industry. The findings demonstrate the potential of iridium-catalyzed processes in achieving high selectivity in chemical reactions.
Antimicrobial and Physiological Activity Studies
Further research has explored the antimicrobial and physiological activities of compounds with similar structures, demonstrating the potential of such chemicals in therapeutic applications. For example, the synthesis of thiophenes and furans with methoxyacetophenone derivatives showed promising results in bioassays, indicating growth-promoting activity for certain compounds (Tachibana et al., 2008).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine typically involves multiple steps, including the formation of the sulfanylpropyl group and its subsequent attachment to the chlorophenyl ring. Common synthetic routes may involve:
Formation of the sulfanylpropyl group: This can be achieved through the reaction of a suitable thiol with a propyl halide under basic conditions.
Attachment to the chlorophenyl ring: The sulfanylpropyl group is then attached to the chlorophenyl ring via nucleophilic substitution reactions.
Formation of the methoxypropan-1-amine moiety: This step involves the reaction of a suitable amine with a methoxypropanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow
特性
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanylpropyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNOS.C2H2O4/c1-16-10-2-8-15-9-3-11-17-13-6-4-12(14)5-7-13;3-1(4)2(5)6/h4-7,15H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXPOCGHZIBBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B4005930.png)

![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)

![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005963.png)

![1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole](/img/structure/B4005982.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005985.png)
![N'-[3-(2-butan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005992.png)
![1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4006000.png)
![2-[2-(4-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4006002.png)
![N'-[4-(2-bromo-4-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006004.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4006014.png)
